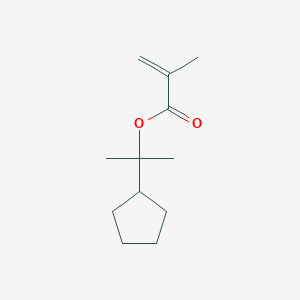
2-Cyclopentylpropan-2-yl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from cyclopentane and methacrylic acid, making it a methacrylate ester. Its molecular formula is C12H20O2, and it has a molecular weight of 196.29 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate can be synthesized through the esterification reaction between cyclopentanol and methacrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclopentanol and methacrylic acid.
Transesterification: The ester can react with another alcohol to form a different ester and release the original alcohol.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products
Hydrolysis: Cyclopentanol and methacrylic acid.
Transesterification: New ester and cyclopentanol.
Polymerization: Polymethacrylate.
科学研究应用
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable polymers.
作用机制
The mechanism of action of 1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate primarily involves its ester bond, which can be hydrolyzed to release the active components. In polymerization reactions, the methacrylate group undergoes free radical polymerization, forming long polymer chains. The molecular targets and pathways involved in its biological applications are related to its hydrolysis and subsequent release of active compounds.
相似化合物的比较
Similar Compounds
Methyl methacrylate: A simpler ester with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable reactivity.
Cyclopentyl methacrylate: Similar structure but lacks the isopropyl group.
Uniqueness
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate is unique due to its cyclopentyl and isopropyl groups, which provide distinct steric and electronic properties. These properties can influence its reactivity and the physical characteristics of the polymers formed from it.
属性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
2-cyclopentylpropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-9(2)11(13)14-12(3,4)10-7-5-6-8-10/h10H,1,5-8H2,2-4H3 |
InChI 键 |
BIJSKSNGNYIDQN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC(C)(C)C1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















